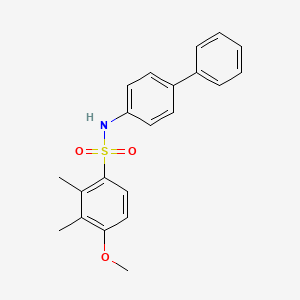![molecular formula C20H24O3 B4939646 1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene, also known as AEBP, is a compound that has been extensively studied in recent years due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the family of benzene derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene involves the inhibition of the NF-κB pathway, which is a key mediator of inflammation and tumor growth. This compound has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various diseases. This compound has also been found to inhibit the proliferation and migration of cancer cells, making it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound has also been found to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for the research on 1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Another potential direction is the study of the long-term effects of this compound on human health. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene involves the reaction of 4-ethoxyphenol with allyl bromide in the presence of potassium carbonate, followed by the reaction of the resulting product with 3-chloropropyl-3-(4-ethoxyphenoxy)propyl ether in the presence of potassium carbonate and sodium iodide. The final product obtained is this compound, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-8-17-9-5-6-10-20(17)23-16-7-15-22-19-13-11-18(12-14-19)21-4-2/h3,5-6,9-14H,1,4,7-8,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPTGZJCKNFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4939573.png)
![2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B4939579.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(methylthio)propanamide](/img/structure/B4939588.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939593.png)
![N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4939603.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]valinate hydrochloride](/img/structure/B4939617.png)
![phenyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4939624.png)



